molecular formula C11H10N2O B15272104 4-Methyl-3-(1H-pyrazol-1-yl)benzaldehyde

4-Methyl-3-(1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B15272104
M. Wt: 186.21 g/mol
InChI Key: ZIRHAWNMKKSUEJ-UHFFFAOYSA-N
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Description

4-Methyl-3-(1H-pyrazol-1-yl)benzaldehyde is an organic compound with the molecular formula C11H10N2O It features a benzaldehyde moiety substituted with a methyl group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(1H-pyrazol-1-yl)benzaldehyde typically involves the condensation of 4-methylbenzaldehyde with 1H-pyrazole. One common method includes the use of hydrazine derivatives and aldehydes under mild conditions to form pyrazole intermediates, which are then further reacted to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of catalysts and optimized reaction conditions can enhance yield and purity. For example, the use of palladium-catalyzed coupling reactions has been reported for the synthesis of related pyrazole derivatives .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: 4-Methyl-3-(1H-pyrazol-1-yl)benzoic acid.

    Reduction: 4-Methyl-3-(1H-pyrazol-1-yl)benzyl alcohol.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(1H-pyrazol-1-yl)benzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The pyrazole ring is known to interact with various proteins, potentially inhibiting or activating their functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-3-(1H-pyrazol-1-yl)benzaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

4-methyl-3-pyrazol-1-ylbenzaldehyde

InChI

InChI=1S/C11H10N2O/c1-9-3-4-10(8-14)7-11(9)13-6-2-5-12-13/h2-8H,1H3

InChI Key

ZIRHAWNMKKSUEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C=O)N2C=CC=N2

Origin of Product

United States

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